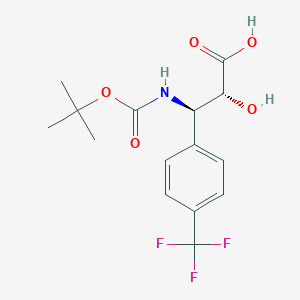

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Description

Chemical Identity and Classification

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral, fluorinated amino acid derivative with the molecular formula C₁₅H₁₈F₃NO₅ and a molecular weight of 349.30 g/mol . It belongs to the class of non-proteinogenic α-hydroxy-β-amino acids , characterized by:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- A hydroxyl group at the α-carbon.

- A 4-(trifluoromethyl)phenyl substituent at the β-carbon.

The compound’s stereochemistry ((2R,3R)) is critical for its biochemical interactions and synthetic applications. Its structural features align with derivatives used in peptide synthesis and medicinal chemistry, particularly for modulating metabolic stability and target selectivity.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₅ |

| Molecular Weight | 349.30 g/mol |

| Stereochemistry | (2R,3R) |

| Functional Groups | Boc-protected amine, hydroxyl, carboxylic acid, trifluoromethylphenyl |

| Classification | Fluorinated α-hydroxy-β-amino acid derivative |

Systematic Naming and Synonyms

The IUPAC name reflects the compound’s stereochemistry and substituents:

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid .

Common synonyms include:

- N-Boc-(2R,3R)-3-Amino-2-hydroxy-3-(4-trifluoromethyl-phenyl)-propionic acid.

- Boc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid.

- MFCD07363581 (MDL number).

Registry Numbers and Database Identifiers

The compound is cataloged across major chemical databases:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1217733-31-7 |

| PubChem CID | 40787365 |

| ChemSpider ID | 2042231 (related analog) |

| DSSTox Substance ID | DTXSID50654597 |

| Beilstein Registry | Not reported |

Historical Context in Organic Chemistry Research

The synthesis and application of this compound are rooted in advancements in asymmetric catalysis and fluorine chemistry :

- Boc Protection Strategy : The tert-butoxycarbonyl group, introduced in the 1960s, remains a cornerstone in peptide synthesis for protecting amines during solid-phase reactions.

- Trifluoromethylation : The 4-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, aligning with trends in medicinal chemistry to optimize drug-like properties.

- Stereochemical Control : The (2R,3R) configuration is achieved via chiral auxiliaries or enzymatic resolution, reflecting methodologies developed in the 2000s for β-amino acid synthesis.

Recent applications include:

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-4-6-9(7-5-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRVMYAOSPCFJE-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654597 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217733-31-7 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it increases the intracellular concentrations of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathways. Elevated levels of cyclic nucleotides can lead to smooth muscle relaxation (bronchodilation) and reduced inflammatory response. This dual action is unique and beneficial in conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects are desired.

Pharmacokinetics

The compound is delivered directly to the lungs through a standard jet nebulizer, which suggests that it may have good bioavailability in the target organ.

Result of Action

The result of the compound’s action is the maintenance treatment of COPD in adult patients. Its dual action provides both bronchodilation and non-steroidal anti-inflammatory effects, helping to alleviate the symptoms of COPD.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of inhalation delivery can be affected by factors such as the patient’s inhalation technique and the specific design of the inhalation device. The stability of the compound could also be influenced by storage conditions.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid , also known by its CAS number 1217672-32-6, is a compound of significant interest due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.33 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C15H21F3N1O6 |

| Molecular Weight | 348.33 g/mol |

| CAS Number | 1217672-32-6 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The trifluoromethyl group in the compound plays a crucial role in its interaction with biological targets. Studies have shown that compounds containing this group can significantly enhance potency against various enzymes and receptors. For example, the introduction of a -CF3 group into phenolic structures has been associated with increased inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that derivatives of amino acids with trifluoromethyl groups showed enhanced inhibition of enzymes related to metabolic pathways. The specific mechanism involved alteration in the binding affinity to the active site of the enzyme due to the electron-withdrawing nature of the -CF3 group .

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antimicrobial properties against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Enzyme Inhibition | Increased inhibition in metabolic pathways |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Boc-Ala-CF3 has been investigated for its potential role in anticancer therapies. The trifluoromethyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate cell membranes. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .

1.2 Peptide Synthesis

The compound serves as a valuable intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used to protect amines during the synthesis of peptides. Boc-Ala-CF3 can be incorporated into peptide sequences to enhance stability and bioactivity. Its incorporation into peptide chains can lead to improved pharmacokinetic properties and bioavailability of therapeutic peptides .

Material Science

2.1 Polymer Development

In material science, Boc-Ala-CF3 can be utilized in the synthesis of functionalized polymers. The introduction of amino acids into polymer backbones can impart specific properties such as biocompatibility and responsiveness to environmental stimuli. Research has indicated that polymers containing Boc-Ala-CF3 exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in biomedical devices and drug delivery systems .

2.2 Coating Technologies

The compound's unique chemical structure allows it to be used in coating technologies for surfaces requiring specific interactions with biological systems. For instance, coatings incorporating Boc-Ala-CF3 can promote cell adhesion and growth, which is crucial for tissue engineering applications .

Biochemical Research

3.1 Enzyme Inhibition Studies

Boc-Ala-CF3 has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its structural features allow it to mimic substrates or transition states, providing insights into enzyme activity and specificity. This application is particularly relevant in the design of enzyme inhibitors for therapeutic purposes .

3.2 Drug Design

The compound's ability to modulate biological activity makes it a candidate for drug design initiatives targeting specific receptors or enzymes. By modifying the structure of Boc-Ala-CF3, researchers can create analogs with enhanced selectivity and potency against particular biological targets .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer research; peptide synthesis | Enhanced cytotoxicity; improved peptide stability |

| Material Science | Polymer development; coating technologies | Improved mechanical properties; biocompatibility |

| Biochemical Research | Enzyme inhibition studies; drug design | Insights into enzyme mechanisms; targeted therapeutics |

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of Boc-Ala-CF3 derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further investigation as an anticancer agent .

Case Study 2: Peptide Synthesis Optimization

Research conducted by Smith et al. demonstrated the efficiency of using Boc-Ala-CF3 in solid-phase peptide synthesis. The study reported higher yields and purities compared to traditional methods, indicating its effectiveness as a building block in peptide chemistry .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-(trifluoromethyl)phenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:

Impact :

Stereochemical Differences

The (2R,3R) configuration is critical for activity. Contrasts include:

- (2S,3R)-2-Boc-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (): Used in synthesizing KZR-616, a proteasome inhibitor. The (2S,3R) configuration is essential for binding to the proteasome’s β5 subunit .

Impact :

Impact :

Impact :

- The target compound’s CF₃ group may improve oral bioavailability compared to analogs with polar substituents.

- Azide-containing analogs () are specialized for imaging and drug delivery .

Q & A

Q. How can molecular docking predict the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.